molecular formula C8H6F2O2 B031558 2,5-Difluorophenylacetic acid CAS No. 85068-27-5

2,5-Difluorophenylacetic acid

Cat. No. B031558
CAS RN: 85068-27-5
M. Wt: 172.13 g/mol
InChI Key: FKCRTRYQHZHXES-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2,4,5-Trifluorophenylacetic Acid : This compound was synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate. The process involved substitution and hydrolysis decarboxylation, noted for being easily handled, having a short reaction route, and not using toxic cyanide, suggesting a new pathway for synthesis (Bao Zhang-shu, 2014).
  • 3,5-Difluorophenylacetic Acid : Prepared from 3,5-difluoro-bromobenzene using a Grignard reaction with diethyl oxalate, followed by hydrolysis with KOH and reduction with hydrazine hydrate (Lin Yuan-bin, 2007).

Molecular Structure Analysis

  • 2,5-Difluorophenylphosphonic Acid Disodium Salt : This compound, related to 2,5-Difluorophenylacetic acid, was synthesized from 2,5-difluoroaniline. Its structure was characterized by NMR, elemental analysis, and X-ray single crystal diffraction analysis (Zhang Zhong-biao, 2012).

Chemical Reactions and Properties

  • Novel Analgesic-Antiinflammatory Salicylates : A study on 5-(2,4-Difluorophenyl)salicylic acid, a chemically distinct nonacetylating salicylic acid, demonstrated its efficacy as an analgesic and anti-inflammatory agent, exceeding aspirin in terms of activity and duration (J. Hannah et al., 1978).

Scientific Research Applications

  • Pharmaceuticals and Biotechnology :

    • Zhang Zhong-biao (2012) synthesized a novel 2,5-difluorophenylphosphonic acid disodium salt with potential applications in pharmaceuticals and biotechnology (Zhang Zhong-biao, 2012).
    • Highly fluorinated amino acids, including those related to 2,5-difluorophenylacetic acid, can stabilize beta-sheet proteins, beneficial for protein therapeutics and biosensors (Hsien‐Po Chiu et al., 2009).
    • Diflunisal, a derivative, has been found to be a more effective and safer analgesic-antiinflammatory agent than aspirin (J. Hannah et al., 1978).
  • Material Science :

    • A study by Q. Deng et al. (2015) developed a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, for applications in material science (Q. Deng et al., 2015).
    • The biocatalytic production of 2,5-furandicarboxylic acid, another related compound, offers a sustainable alternative for bio-based polymers, highlighting the potential in material science applications (Haibo Yuan et al., 2019).
  • Environmental Studies :

    • The degradation of 2,4-dichlorophenoxyacetic acid in different crops after soil application has implications for environmental studies, particularly in understanding herbicide residues and their impact (A. Hamburg et al., 2001).
    • Bacterial endophytes have been shown to enhance phytoremediation of herbicide-contaminated substrates, reducing toxic herbicide residues in crops like peas, which is significant for environmental sustainability (K. Germaine et al., 2006).

Safety And Hazards

2,5-Difluorophenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCRTRYQHZHXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234131
Record name 2,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenylacetic acid

CAS RN

85068-27-5
Record name 2,5-Difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenylacetic acid
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Record name 2,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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